Azemiglitazone (also known as MSDC-0602 or its potassium salt MSDC-0602K) is a second-generation thiazolidinedione (TZD) engineered to selectively inhibit the mitochondrial pyruvate carrier (MPC) while minimizing direct activation of the nuclear transcription factor PPARγ . Unlike classical TZDs such as pioglitazone or rosiglitazone, which drive systemic metabolic changes through robust nuclear receptor binding, azemiglitazone functions primarily at the inner mitochondrial membrane to shift cellular energy metabolism from glucose oxidation toward fatty acid utilization [1]. For procurement specialists and principal investigators, it represents a highly specialized tool compound for modeling insulin sensitization, Metabolic Dysfunction-Associated Steatohepatitis (MASH), and synergistic GLP-1 therapies without the confounding toxicities—such as edema, weight gain, and bone loss—endemic to first-generation analogs .
Substituting azemiglitazone with readily available first-generation TZDs like pioglitazone or rosiglitazone fundamentally alters experimental outcomes due to divergent target engagement [1]. While classical TZDs bind PPARγ with low micromolar to nanomolar affinity—triggering widespread transcriptional changes that induce fluid retention, unwanted adipogenesis, and severe bone density loss—azemiglitazone is explicitly designed to be PPARγ-sparing [2]. Utilizing a generic TZD in metabolic or stem cell assays will artificially drive fat cell differentiation, confound long-term in vivo safety models with osteoclast proliferation, and fail to isolate the specific mitochondrial metabolic pathways governed purely by MPC inhibition [1].
Azemiglitazone demonstrates a highly selective binding profile, targeting mitochondrial membranes (MPC) with an IC50 of 1.38 μM while exhibiting a drastically reduced affinity for PPARγ (IC50 = 18.25 μM) . In contrast, the classical comparator pioglitazone binds PPARγ with an EC50 of 1.2 μM, driving potent nuclear transcription[1]. This ~13-fold separation between mitochondrial and nuclear target engagement ensures that azemiglitazone functions as a targeted metabolic modulator rather than a broad transcriptional activator .
| Evidence Dimension | Receptor Binding Affinity (IC50 / EC50) |
| Target Compound Data | Azemiglitazone: MPC IC50 = 1.38 μM; PPARγ IC50 = 18.25 μM |
| Comparator Or Baseline | Pioglitazone: PPARγ EC50 = 1.2 μM |
| Quantified Difference | >13-fold reduction in PPARγ affinity relative to MPC binding for Azemiglitazone |
| Conditions | LanthaScreen TR-FRET competitive binding assay / mitochondrial membrane binding assays |
Procuring azemiglitazone allows researchers to isolate mitochondrial pyruvate carrier effects without triggering the confounding nuclear transcription pathways associated with generic TZDs.
First-generation TZDs are notorious for stimulating osteoclast formation and reducing bone density, which heavily confounds long-term metabolic studies. In a 6-month in vivo study using adult male C57BL/6 mice, a rosiglitazone diet resulted in a 35% decrease in bone mass accompanied by an increased number of osteoclasts [1]. Conversely, mice fed azemiglitazone (MSDC-0602) maintained a bone mass that was statistically indistinguishable from the control group, as the compound fails to increase RANKL-induced osteoclast differentiation [1].
| Evidence Dimension | In Vivo Bone Mass Reduction |
| Target Compound Data | Azemiglitazone: 0% decrease (indistinguishable from control) |
| Comparator Or Baseline | Rosiglitazone: 35% decrease in bone mass |
| Quantified Difference | Complete elimination of the 35% bone mass loss seen with classical TZDs |
| Conditions | 6-month diet in adult male C57BL/6 mice; evaluated via bone µCT and histomorphometry |
For long-term in vivo metabolic studies, azemiglitazone is essential to prevent bone loss from confounding frailty, mobility, or toxicity assessments.
Classical TZDs inherently drive adipogenesis at the expense of osteoblast formation due to their potent PPARγ agonism. In human bone marrow-derived mesenchymal stem cells (BM-MSCs), azemiglitazone uniquely promotes osteoblastic differentiation while actively suppressing adipogenesis [1]. This behavior is fundamentally distinct from pioglitazone and rosiglitazone, which force BM-MSCs into an adipocyte lineage, thereby altering the cellular microenvironment in tissue engineering and regenerative models [1].
| Evidence Dimension | BM-MSC Lineage Commitment |
| Target Compound Data | Azemiglitazone: Promotes osteoblastic differentiation, suppresses adipogenesis |
| Comparator Or Baseline | Pioglitazone / Rosiglitazone: Promotes adipogenesis, suppresses osteoblasts |
| Quantified Difference | Reversal of lineage commitment direction in BM-MSCs compared to classical TZDs |
| Conditions | Human bone marrow-derived mesenchymal stem cells (BM-MSCs) differentiation assays |
Researchers procuring compounds for stem cell or bone marrow assays must use azemiglitazone to avoid artificially inducing fat cell differentiation.
A critical limitation of GLP-1 receptor agonists (e.g., liraglutide) in obesity models is the concurrent loss of lean muscle mass. In diabetic db/db mice, the administration of liraglutide alone resulted in a measurable decrease in lean body mass[1]. However, the co-administration of azemiglitazone with liraglutide yielded a significant preservation of lean body mass while synergistically improving glucose tolerance and increasing calorie-burning brown adipose tissue (BAT)[1].
| Evidence Dimension | Lean Body Mass Preservation |
| Target Compound Data | Azemiglitazone + Liraglutide: Significant preservation of lean muscle mass |
| Comparator Or Baseline | Liraglutide alone: Decreased lean body mass |
| Quantified Difference | Prevention of GLP-1-induced muscle wasting |
| Conditions | Diabetic db/db mice treated via oral gavage (azemiglitazone) and s.c. injection (liraglutide) |
Azemiglitazone is the optimal procurement choice for researchers developing next-generation, muscle-sparing combination therapies for obesity and MASH.
Because azemiglitazone avoids the fluid retention, weight gain, and bone density loss associated with first-generation TZDs, it is the preferred baseline compound for long-term murine models of Metabolic Dysfunction-Associated Steatohepatitis (MASH) [2]. It allows researchers to study mitochondrial metabolic shifts without the confounding variables of PPARγ-induced toxicities.
Given its proven ability to preserve lean muscle mass and increase brown adipose tissue (BAT) when co-administered with liraglutide, azemiglitazone is highly recommended for pharmaceutical research focused on mitigating the muscle-wasting side effects of GLP-1 receptor agonists in obesity and diabetes models[1].
For tissue engineering and regenerative medicine, azemiglitazone provides a mechanism to modulate the mitochondrial pyruvate carrier (MPC) in bone marrow-derived mesenchymal stem cells (BM-MSCs) without triggering the unwanted adipogenesis universally seen with rosiglitazone or pioglitazone[2].
As a targeted MPC inhibitor with an IC50 of 1.38 μM and minimal nuclear receptor affinity, azemiglitazone serves as a critical chemical probe for isolating inner mitochondrial membrane transport mechanisms in cellular fluxomic and metabolic assays [3].